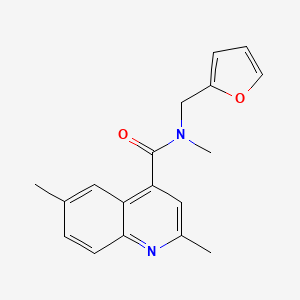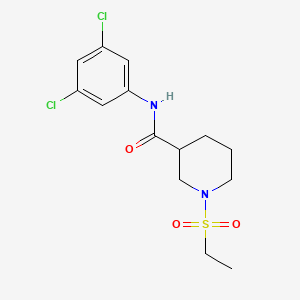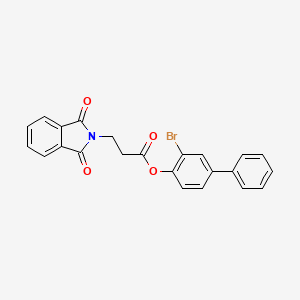![molecular formula C16H16F3N5O B4683166 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4683166.png)
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazinecarboxamide compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. For example, this compound binds to the intracellular side of the TRPC3 channel and inhibits its activity by blocking the movement of calcium ions through the channel pore. Similarly, this compound binds to the benzodiazepine site on the GABA-A receptor and enhances the activity of the receptor in the presence of GABA.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been found to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and muscle contraction. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its high potency and specificity for the target ion channels and receptors. This allows researchers to study the effects of modulating these targets with high precision. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental protocols. In addition, this compound has been found to be toxic to some cell types at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are many potential future directions for research involving 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of ion channels and receptors, which could lead to the discovery of new therapeutic targets. Another area of interest is the investigation of the role of this compound in various physiological processes, such as insulin secretion and neuronal development. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability and utility in scientific research.
Applications De Recherche Scientifique
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been widely used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been found to be a potent inhibitor of the TRPC3 channel, which is involved in a variety of physiological processes, including vascular smooth muscle contraction, insulin secretion, and neuronal development. This compound has also been shown to modulate the activity of the GABA-A receptor, which is the target of many clinically used sedatives and anesthetics.
Propriétés
IUPAC Name |
4-pyrimidin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)24-10-8-23(9-11-24)14-20-6-3-7-21-14/h1-7H,8-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWWUZSZIJVELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4683106.png)
![N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4683107.png)


![1-[(4-bromophenyl)sulfonyl]-4-[2-(2-chlorophenoxy)ethyl]piperazine](/img/structure/B4683121.png)
![2-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4683125.png)
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4683140.png)

![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)

